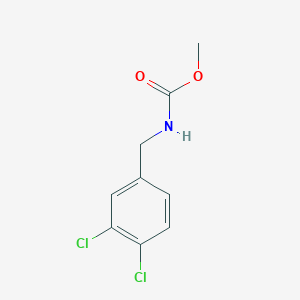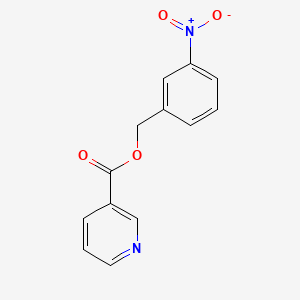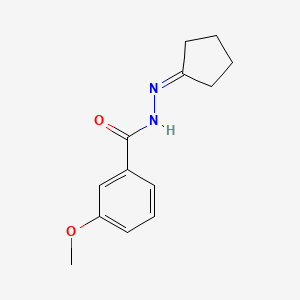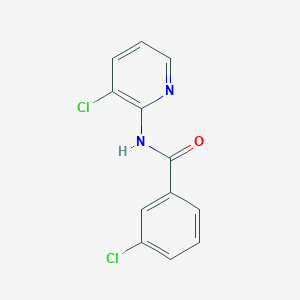![molecular formula C20H23ClN2O B5809917 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide, commonly known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized by scientists at the University of Michigan in the early 1990s. Since then, SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression.
作用机制
SNC80 exerts its effects by binding to the delta-opioid receptor, which is a G protein-coupled receptor. Activation of the delta-opioid receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of several downstream signaling pathways, which ultimately lead to the therapeutic effects of SNC80.
Biochemical and Physiological Effects:
SNC80 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain by activating the delta-opioid receptor in the spinal cord and brain. It has also been shown to reduce drug-seeking behavior by decreasing dopamine release in the brain reward system. In addition, SNC80 has been shown to have antidepressant-like effects by increasing the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.
实验室实验的优点和局限性
SNC80 has several advantages for lab experiments. It is a highly selective agonist of the delta-opioid receptor, which makes it a useful tool for studying the physiological and biochemical effects of delta-opioid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to using SNC80 in lab experiments. One limitation is that it is not orally bioavailable, which means that it must be administered via injection. This can be problematic for some experiments, as it can be difficult to control the dose and timing of administration. In addition, SNC80 has a relatively short half-life, which means that it must be administered frequently in order to maintain the desired effects.
未来方向
There are several future directions for research on SNC80. One area of research is the development of new analogs of SNC80 that have improved pharmacokinetic properties, such as increased oral bioavailability and longer half-life. Another area of research is the identification of new therapeutic applications for SNC80, such as in the treatment of neuropathic pain or anxiety disorders. Finally, there is a need for further research on the mechanisms of action of SNC80, particularly with regard to its effects on the brain reward system and the regulation of mood.
合成方法
The synthesis of SNC80 is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis is 4-isopropylbenzamide, which is reacted with 3-chloro-4-(1-pyrrolidinyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with N-iodosuccinimide to form the final product, SNC80.
科学研究应用
SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. Several studies have shown that SNC80 has a high affinity for the delta-opioid receptor, which is involved in the regulation of pain and mood. SNC80 has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SNC80 has been shown to have antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-14(2)15-5-7-16(8-6-15)20(24)22-17-9-10-19(18(21)13-17)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOSXGXQFNIOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)




![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)

![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)